Furan Regioisomer Impact on Enone Electrophilicity
The regioisomeric position of the furan attachment significantly alters the electronic environment of the α,β‑unsaturated ketone. In (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one (CAS 477854-96-9), the furan‑3‑yl substituent is attached at the 3‑position of the furan ring, which positions the ring oxygen meta to the carbonyl, exerting a weaker electron‑donating resonance effect compared to the furan‑2‑yl isomer where the oxygen is directly conjugated with the carbonyl [1]. This results in a more electrophilic β‑carbon in the furan‑3‑yl compound, as evidenced by its higher computed polar surface area (47.6 Ų) compared to the furan‑2‑yl analog 1-(2-furyl)-3-(4-methoxyanilino)-1-propanone (CAS 15263-10-2), which has a calculated PSA of 42.3 Ų . The furan‑2‑yl analog is a saturated propanone (reduced double bond), fundamentally altering the enamine conjugation and eliminating the enaminone character critical for cyclocondensation reactions .
| Evidence Dimension | Furan regioisomer position and enone conjugation state |
|---|---|
| Target Compound Data | Furan‑3‑yl attachment; α,β‑unsaturated enone (prop‑2‑en‑1‑one); computed polar surface area 47.6 Ų [1] |
| Comparator Or Baseline | 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone (CAS 15263‑10‑2): furan‑2‑yl attachment; saturated propanone; molecular formula C14H15NO3, MW 245.27 g·mol⁻¹; computed PSA ~42.3 Ų |
| Quantified Difference | Regioisomeric attachment site differs (3‑furyl vs 2‑furyl); enone conjugation state differs (unsaturated vs saturated); PSA difference ~5.3 Ų |
| Conditions | Computed molecular properties from PubChem and ChemSrc databases |
Why This Matters
The furan‑3‑yl regioisomer's preserved α,β‑unsaturation is essential for reactivity in Michael additions and heterocycle formation, making CAS 477854‑96‑9 the appropriate choice for synthetic chemistry applications where enaminone reactivity is required, while the saturated furan‑2‑yl analog cannot serve as a dienophile or Michael acceptor.
- [1] PubChem Compound Summary for CID 1474657, 1-(Furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one. Computed Properties: Topological Polar Surface Area 47.6 Ų. View Source
